molecular formula C13H14INS B13978432 1-Ethyl-4-(phenylthio)pyridinium iodide CAS No. 63512-52-7

1-Ethyl-4-(phenylthio)pyridinium iodide

Cat. No.: B13978432
CAS No.: 63512-52-7
M. Wt: 343.23 g/mol
InChI Key: KDAYPDWBPIWATK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(phenylthio)pyridinium iodide is a chemical compound with the molecular formula C13H14INS and a molecular weight of 343.22643 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with an ethyl group and a phenylthio group, along with an iodide ion. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Ethyl-4-(phenylthio)pyridinium iodide typically involves the reaction of 4-chloropyridine with phenylthiol in the presence of a base, followed by quaternization with ethyl iodide . The reaction conditions often include:

    Solvent: Commonly used solvents include acetonitrile or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Chemical Reactions Analysis

1-Ethyl-4-(phenylthio)pyridinium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The precise mechanism of action of 1-Ethyl-4-(phenylthio)pyridinium iodide is still under investigation. it is theorized that this compound interacts with the cell membrane of bacterial and fungal cells, leading to structural and functional alterations. This interaction is believed to disrupt cellular metabolism, ultimately culminating in cell death . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-Ethyl-4-(phenylthio)pyridinium iodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its phenylthio substitution, which imparts distinct chemical properties and potential biological activities.

Properties

CAS No.

63512-52-7

Molecular Formula

C13H14INS

Molecular Weight

343.23 g/mol

IUPAC Name

1-ethyl-4-phenylsulfanylpyridin-1-ium;iodide

InChI

InChI=1S/C13H14NS.HI/c1-2-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1

InChI Key

KDAYPDWBPIWATK-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.